

Electronic band structure of single crystal Cesium bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium bromide

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An In-Depth Technical Guide to the Electronic Band Structure of Single Crystal **Cesium Bromide**

This technical guide provides a comprehensive overview of the electronic band structure of single crystal **Cesium Bromide** (CsBr). It is intended for researchers, scientists, and professionals in materials science and drug development who require a detailed understanding of the fundamental electronic properties of this material. This document outlines the crystal structure, summarizes key electronic parameters, and details the experimental and theoretical protocols used for their determination.

Crystal Structure and Electronic Properties

Cesium Bromide (CsBr) is an alkali halide that crystallizes in a simple cubic structure, which is fundamental to its electronic properties. Unlike many other alkali halides that adopt the rock-salt (fcc) structure, CsBr typically assumes the cesium chloride (CsCl) structure.

The electronic configuration of Cesium is $[\text{Xe}] 6s^1$ and Bromine is $[\text{Ar}] 3d^{10} 4s^2 4p^5$. In the ionic crystal, Cesium donates its 6s electron to Bromine, filling its 4p shell. The electronic band structure is therefore characterized by a valence band derived primarily from the filled Br 4p orbitals and a conduction band formed from the unoccupied Cs 6s states.

Quantitative Crystal and Electronic Data

The following tables summarize the key structural and electronic parameters for single crystal CsBr based on available literature.

Structural Parameter	Value	Crystal System	Space Group
Lattice Constant (a)	4.330 Å[1]	Cubic	Pm-3m[1]

Table 1: Summary of crystallographic data for single crystal **Cesium Bromide**.

Electronic Parameter	Value	Notes
Band Gap (Eg)	~6.83 eV[2]	This value corresponds to the exciton energy; the actual band gap is slightly higher.[2]
Work Function (Φ)	Data not readily available	-
Effective Mass (m)	Data not readily available	The effective mass of electrons (me) and holes (mh*) has not been extensively reported.
Static Dielectric Constant	6.51[2]	-
Optic Dielectric Constant	2.78[2]	-

Table 2: Summary of key electronic properties for single crystal **Cesium Bromide**.

Experimental Protocols

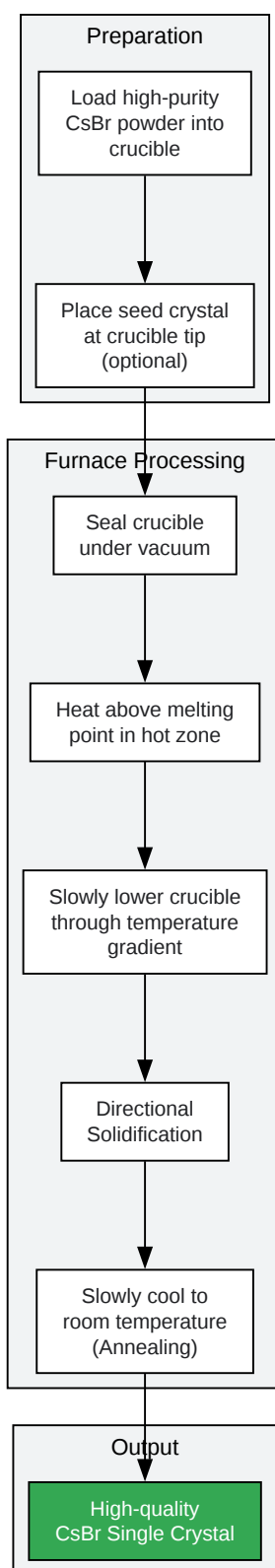
The characterization of the electronic band structure of CsBr relies on the successful preparation of high-quality single crystals and their analysis using advanced spectroscopic techniques.

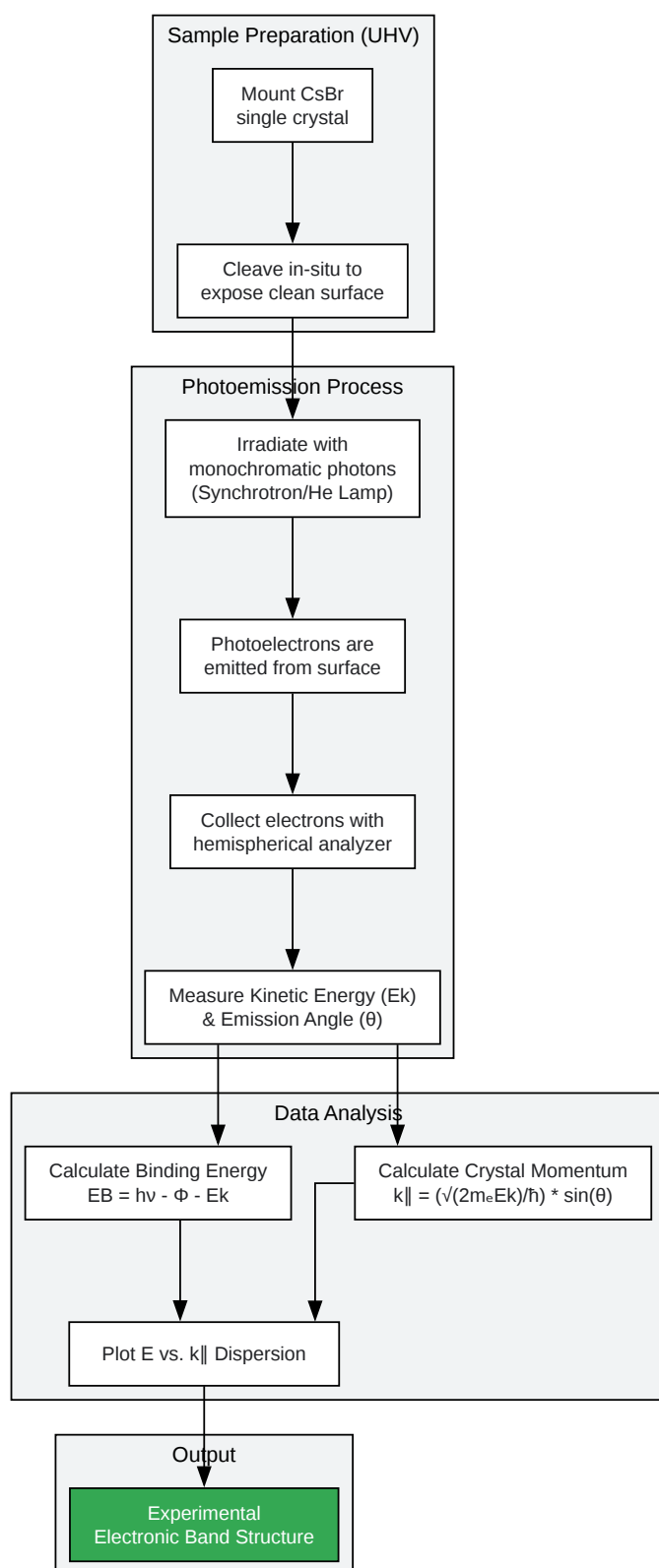
Single Crystal Growth: Bridgman-Stockbarger Method

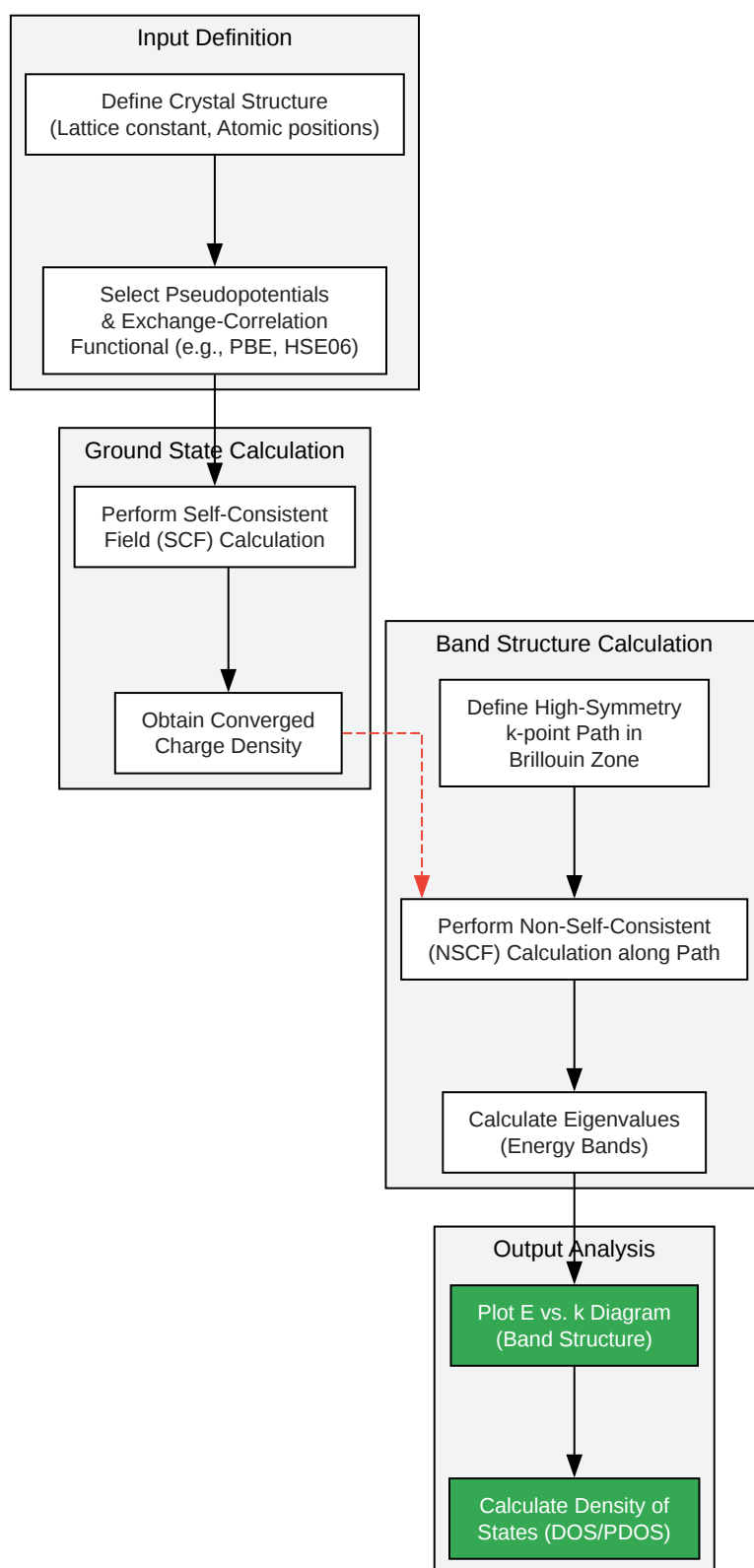
The Bridgman-Stockbarger method is a widely used technique for growing large, high-purity single crystals of alkali halides like CsBr from a melt.[3][4] The process is based on the directional solidification of the molten material in a controlled temperature gradient.[4][5]

Detailed Methodology:

- **Preparation:** High-purity CsBr powder (e.g., 99.999%) is placed into a crucible, typically made of a non-reactive material like quartz or platinum, with a conical tip at the bottom.^[5] A seed crystal with a specific crystallographic orientation may be placed at the tip to guide the growth.^[3]
- **Sealing:** The crucible is sealed, often under vacuum, to prevent contamination and control the stoichiometry of the material, which is crucial for materials with high vapor pressure.^[6]
- **Melting:** The sealed ampoule is positioned in a multi-zone vertical furnace and heated above the melting point of CsBr (636 °C) until the entire charge is molten.^[4]
- **Solidification:** The ampoule is then slowly lowered through a sharp temperature gradient. The furnace is designed with a hot zone and a cold zone separated by a baffle. As the conical tip of the crucible passes into the colder zone, nucleation begins.^[7]
- **Growth:** The lowering rate is precisely controlled (typically a few millimeters per hour) to allow the solid-liquid interface to advance steadily through the melt.^[6] The crucible may also be rotated to ensure a homogenous temperature distribution and composition in the melt.^[3]
- **Annealing & Cooling:** Once the entire melt has solidified into a single crystal ingot (or boule), it is slowly cooled to room temperature over several hours to minimize thermal stress and prevent the formation of defects and cracks.







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- To cite this document: BenchChem. [Electronic band structure of single crystal Cesium bromide]. BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b1207299#electronic-band-structure-of-single-crystal-cesium-bromide>]

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